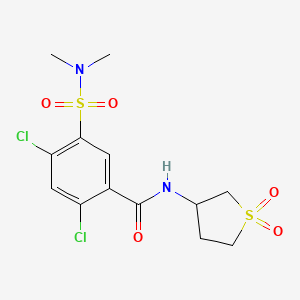![molecular formula C20H18FN3O2 B11481754 6-(4-fluorophenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11481754.png)
6-(4-fluorophenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-FLUOROPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex organic compound belonging to the class of pyrrolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-FLUOROPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluoroaniline with methyl 4-methylbenzoate in the presence of a base can yield the desired pyrrolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-FLUOROPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(4-FLUOROPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-FLUOROPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidines: Known for their anti-inflammatory activity.
Thieno[3,2-d]pyrimidines: Studied for their anticancer properties.
Pyrazolo[3,4-d]pyrimidines: Investigated for their antimicrobial activity.
Uniqueness
6-(4-FLUOROPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE stands out due to its unique combination of fluorophenyl and methylphenyl groups, which may enhance its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C20H18FN3O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-1-methyl-4-(4-methylphenyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C20H18FN3O2/c1-12-3-5-13(6-4-12)18-17-16(23(2)20(26)22-18)11-24(19(17)25)15-9-7-14(21)8-10-15/h3-10,18H,11H2,1-2H3,(H,22,26) |
InChI Key |
FOWUUFKBFSOWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)C4=CC=C(C=C4)F)N(C(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide](/img/structure/B11481672.png)
![Diethyl {[3,3,4-tricyano-10-iminooctahydro-8a,4-(epoxymethano)chromen-2-yl]methyl}phosphonate](/img/structure/B11481674.png)
![2-methyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B11481687.png)
![ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-[(furan-2-ylmethyl)amino]alaninate](/img/structure/B11481689.png)
amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11481695.png)
![methyl 4,5-dimethoxy-2-[(9H-xanthen-9-ylacetyl)amino]benzoate](/img/structure/B11481697.png)
![4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanenitrile](/img/structure/B11481709.png)
![6-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11481713.png)
![ethyl 2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate](/img/structure/B11481733.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B11481736.png)
![7-{3-[(3-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11481740.png)
![1-(3,4-dichlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11481741.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-difluorophenyl)propanamide](/img/structure/B11481749.png)
